Methyl 4-hydroxy-3,5-dinitrobenzoate

Description

Molecular Composition and Stereochemical Configuration

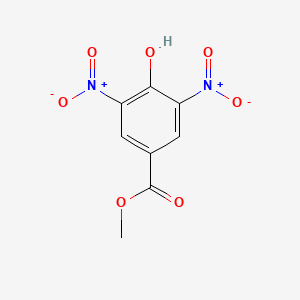

Methyl 4-hydroxy-3,5-dinitrobenzoate exhibits a complex molecular architecture characterized by multiple functional groups arranged on a benzene ring system. The compound contains eight carbon atoms, six hydrogen atoms, two nitrogen atoms, and seven oxygen atoms, resulting in the molecular formula C₈H₆N₂O₇. The structural arrangement features a methyl ester group at the para position relative to the hydroxyl substituent, with two nitro groups positioned symmetrically at the meta positions.

The stereochemical configuration of this compound involves specific spatial arrangements that influence its reactivity and interactions. Computational chemistry data reveals important molecular descriptors including a topological polar surface area of 132.81 Ų, a logarithmic partition coefficient of 0.9952, seven hydrogen bond acceptors, one hydrogen bond donor, and three rotatable bonds. These parameters indicate the compound's moderate lipophilicity and capacity for hydrogen bonding interactions.

The canonical Simplified Molecular Input Line Entry System representation demonstrates the structural connectivity: O=C(OC)C1=CC(N+=O)=C(O)C(N+=O)=C1. This notation reveals the precise positioning of functional groups and the electronic distribution within the molecule. The presence of the hydroxyl group at the 4-position creates an intramolecular hydrogen bonding opportunity with adjacent substituents, potentially stabilizing specific conformational arrangements.

Crystallographic and Spectroscopic Characterization

Crystallographic analysis of this compound reveals significant structural details about its solid-state arrangement and intermolecular interactions. Studies examining related nitroaromatic compounds have demonstrated that the two nitro groups exhibit slight twisting from the attached benzene ring plane. In similar dinitrobenzoate structures, dihedral angles between the benzene ring and nitro groups range from 4.86° to 27.36°, indicating some deviation from planarity that affects the overall molecular geometry.

The crystallographic data suggests that the molecular structure is stabilized by intramolecular hydrogen bonding, particularly involving the hydroxyl group. Research on analogous compounds shows that an intramolecular O-H···O hydrogen bond generates a six-membered ring motif, contributing to the overall stability of the molecular conformation. This hydrogen bonding pattern influences both the solid-state packing and solution-phase behavior of the compound.

Spectroscopic characterization provides detailed insights into the electronic and vibrational properties of this compound. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various proton and carbon environments within the molecule. The aromatic protons typically appear in the downfield region due to the deshielding effects of the electron-withdrawing nitro groups and the benzene ring system.

Infrared spectroscopy demonstrates distinctive absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching frequency of the ester group appears at characteristic wavenumbers, while the nitro groups exhibit both symmetric and asymmetric stretching vibrations. The hydroxyl group contributes a broad absorption band, often modified by hydrogen bonding interactions either intramolecularly or with solvent molecules.

Mass spectrometry provides molecular ion peaks corresponding to the expected molecular weight of 242.14 g/mol, with characteristic fragmentation patterns that reflect the loss of nitro groups, methoxy groups, and other molecular fragments under ionization conditions. These spectroscopic techniques collectively confirm the proposed molecular structure and provide quantitative data for structural verification.

Comparative Analysis with Related Nitroaromatic Esters

Comparative structural analysis of this compound with related nitroaromatic esters reveals important relationships between molecular structure and properties. Methyl 3,5-dinitrobenzoate, which lacks the hydroxyl group, exhibits different electronic properties and reactivity patterns. The absence of the hydroxyl substituent eliminates intramolecular hydrogen bonding opportunities and alters the overall electron density distribution within the aromatic system.

Ethyl 4-hydroxy-3,5-dinitrobenzoate represents another closely related compound where the methyl ester is replaced with an ethyl ester group. This structural modification affects the molecular weight, increasing it to 256.17 g/mol, and introduces additional conformational flexibility through the longer alkyl chain. Research has demonstrated that this ethyl derivative exhibits antifungal properties against Candida albicans with minimum inhibitory concentrations as low as 0.27-1.10 μg/mL.

Methyl 4-chloro-3,5-dinitrobenzoate provides an interesting comparison where the hydroxyl group is replaced with a chlorine atom. This substitution significantly alters the electronic properties, as chlorine is a strong electron-withdrawing group but lacks the hydrogen bonding capability of the hydroxyl group. The molecular formula becomes C₈H₅ClN₂O₆ with a molecular weight of 260.59 g/mol, demonstrating how halogen substitution affects molecular composition.

The structural comparison extends to positional isomers and related salicylate derivatives. Methyl 3,5-dinitrosalicylate, an alternative name for methyl 2-hydroxy-3,5-dinitrobenzoate, demonstrates how the position of the hydroxyl group influences molecular properties. The ortho positioning of the hydroxyl group relative to the carboxylic acid ester creates different hydrogen bonding patterns and electronic effects compared to the para-positioned hydroxyl in the target compound.

Analysis of these structural variations reveals that the presence and position of the hydroxyl group significantly influences both the physical properties and potential biological activities of these nitroaromatic esters. The electron-donating nature of the hydroxyl group counteracts some of the electron-withdrawing effects of the nitro groups, creating a unique electronic environment that affects reactivity patterns, spectroscopic properties, and intermolecular interactions. This comparative analysis demonstrates the importance of precise structural characterization in understanding the relationship between molecular structure and chemical behavior in nitroaromatic ester compounds.

Properties

IUPAC Name |

methyl 4-hydroxy-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O7/c1-17-8(12)4-2-5(9(13)14)7(11)6(3-4)10(15)16/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPJNFNJIODHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365182 | |

| Record name | methyl 4-hydroxy-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33927-05-8 | |

| Record name | methyl 4-hydroxy-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-3,5-dinitrobenzoate can be synthesized through the nitration of methyl 4-hydroxybenzoate. The process involves the following steps:

Nitration Reaction: Methyl 4-hydroxybenzoate is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce nitro groups at the 3 and 5 positions of the benzene ring.

Purification: The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Automated Purification: Employing automated systems for extraction and purification to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Alkyl halides, base (e.g., sodium hydroxide), organic solvents (e.g., dichloromethane).

Major Products:

Reduction: Methyl 4-hydroxy-3,5-diaminobenzoate.

Substitution: Various substituted methyl 4-hydroxybenzoates depending on the nucleophile used.

Scientific Research Applications

Antifungal Activity

Methyl 4-hydroxy-3,5-dinitrobenzoate has been investigated for its antifungal properties, particularly against Candida albicans. Studies have shown that this compound exhibits a multi-target antifungal mechanism of action. It disrupts ergosterol synthesis, a critical component of fungal cell membranes, thereby inhibiting the growth of the pathogen.

Case Study: Antifungal Efficacy

- Study : A recent study evaluated the antifungal activity of this compound and its nanoemulsion form against various strains of Candida albicans.

- Results : The minimum inhibitory concentrations ranged from 0.27 to 1.10 mM for both forms of the compound, indicating significant antifungal potential .

Chemical Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways.

Synthetic Routes

- Nitration : The compound can be synthesized through the nitration of methyl 4-hydroxybenzoate using a mixture of concentrated nitric acid and sulfuric acid.

- Reactions : It can participate in reduction reactions to form amino derivatives or substitution reactions where functional groups can be introduced at the hydroxyl site.

Industrial Applications

This compound is also utilized in industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties. Its unique chemical structure contributes to its effectiveness as a colorant.

Biological Research

The compound's interactions with enzymes and proteins have made it a subject of interest in biochemical research. It influences various cellular processes by modulating gene expression and metabolic pathways.

Biochemical Properties

- Enzyme Interaction : this compound can alter the catalytic activity of specific enzymes involved in metabolic pathways.

- Cellular Effects : It has been shown to impact cell signaling pathways and cellular metabolism significantly.

Mechanism of Action

The mechanism by which methyl 4-hydroxy-3,5-dinitrobenzoate exerts its effects involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage microbial cells. Additionally, the compound can interact with enzymes and proteins, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical behavior of methyl 4-hydroxy-3,5-dinitrobenzoate is heavily influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of this compound and Analogs

Key Findings :

Chemical Reactivity and Environmental Behavior

The nitro groups in this compound facilitate nucleophilic aromatic substitution (SNAr) reactions. For example, in alkaline conditions, it forms phenolate intermediates, which can undergo further transformations .

Comparison of Reactivity :

- Methyl 4-chloro-3,5-dinitrobenzoate : Undergoes SNAr at the chlorine site, producing 4-hydroxy-3,5-dinitrobenzoate as a product .

- Methyl 3,5-dichloro-4-hydroxybenzoate hydrate : Hydrolysis-resistant due to stabilized hydroxyl and chloro substituents .

- Methyl syringate : Methoxy groups are electron-donating, reducing susceptibility to electrophilic attacks compared to nitro-substituted analogs .

Biological Activity

Methyl 4-hydroxy-3,5-dinitrobenzoate (MDNB) is a compound of significant interest due to its diverse biological activities, particularly its antifungal and antimicrobial properties. This article delves into the various aspects of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Chemical Structure:

- Molecular Formula: CHNO

- CAS Number: 33927-05-8

- Molecular Weight: 218.14 g/mol

MDNB is characterized by the presence of both hydroxyl and nitro groups, which contribute to its unique chemical reactivity and biological activity.

Target Organisms

MDNB primarily exhibits antifungal activity against Candida albicans , a common yeast pathogen. The mechanism involves a multi-target antifungal action , disrupting essential cellular processes.

Biochemical Pathways

The compound interferes with ergosterol synthesis, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately inhibits fungal growth .

Antimicrobial Activity

MDNB has been tested against various microorganisms, revealing notable antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

| Candida albicans | 128 µg/mL |

| Pseudomonas aeruginosa | 256 µg/mL |

The compound demonstrated particularly strong activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with MIC values as low as 64 µg/mL .

DNA Interaction Studies

Research indicates that MDNB can cleave DNA through hydrolytic and oxidative mechanisms without external agents. Studies using UV-Vis spectroscopy have shown that MDNB interacts with calf thymus DNA (CT-DNA) via electrostatic binding, suggesting potential applications in cancer therapy .

Antioxidant Activity

MDNB exhibits significant antioxidant properties, which were evaluated using the DPPH method. The results indicate that as the concentration of MDNB increases, so does its ability to scavenge free radicals:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This antioxidant activity is comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

Pharmacokinetics

The bioavailability of MDNB can be enhanced through formulations such as nanoemulsions. Research shows that nanoemulsion delivery systems improve the solubility and efficacy of MDNB against fungal strains, with droplet sizes averaging around 181.16 nm . This advancement in formulation allows for better penetration and sustained release in biological systems.

Case Studies

-

Antifungal Efficacy in Clinical Settings:

A study evaluated the effectiveness of MDNB against clinical isolates of Candida albicans. The results indicated that both free MDNB and its nanoemulsion form inhibited fungal growth effectively, supporting its potential use in treating fungal infections . -

DNA Cleavage Mechanism:

Another investigation focused on the DNA cleavage capabilities of MDNB. The study found that MDNB could cleave DNA under physiological conditions, which may have implications for developing novel therapeutic agents targeting DNA in cancer cells .

Q & A

Basic Research Question

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELX programs are widely used for refinement .

- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., aromatic proton splitting due to nitro groups).

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 257.01) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) .

How does this compound act as a competitive inhibitor of 4-hydroxybenzoate 1-hydroxylase, and what are its kinetic parameters?

Advanced Research Question

The compound binds to the active site of 4-hydroxybenzoate 1-hydroxylase, mimicking the native substrate (4-hydroxybenzoate) but lacking the hydroxyl group at C-1. Key findings:

- Inhibition mechanism : Competitive inhibition with a of 5 mM, indicating moderate binding affinity .

- Uncoupling effect : Unlike substrates, it does not support hydroxylation but stimulates NADH oxidase activity, leading to hydrogen peroxide formation .

- Structural insights : The 3,5-dinitro groups increase steric hindrance, reducing catalytic efficiency compared to 3,5-dichloro analogs ( = 226 μM) .

What computational methods are suitable for modeling the interaction between this compound and its target enzymes?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in the enzyme’s active site. The nitro groups form hydrogen bonds with conserved residues (e.g., Tyr201 in 4-hydroxybenzoate 1-hydroxylase) .

- DFT calculations : Assess electronic properties (e.g., charge distribution on nitro groups) to explain inhibitory potency .

- MD simulations : Reveal stability of enzyme-inhibitor complexes over 100 ns trajectories, highlighting key hydrophobic interactions .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- Storage : Keep in airtight containers under inert atmosphere (N or Ar) at 2–8°C to prevent decomposition .

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact.

- Spill management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) and dispose via hazardous waste channels .

How can researchers quantify this compound in biological matrices, and what are the detection limits?

Advanced Research Question

- LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid). Detection limits reach 0.1 ng/mL in plasma .

- UV-Vis spectroscopy : Quantify via absorbance at 310 nm (ε = 12,400 Mcm) in methanol .

- Calibration curves : Linear range of 0.5–50 µg/mL with R > 0.99 .

How do structural modifications (e.g., halogenation vs. nitration) alter the inhibitory activity of Methyl 4-hydroxybenzoate derivatives?

Advanced Research Question

- Electron-withdrawing groups : Nitro groups enhance binding via dipole interactions but reduce solubility. 3,5-Dichloro analogs exhibit lower (226 μM) due to better hydrophobic fit .

- Steric effects : Bulky substituents at 3,5 positions hinder substrate entry, as seen in 3,5-dibromo derivatives .

- Meta-analysis : Compare inhibition data across analogs to derive quantitative structure-activity relationships (QSAR) .

What are the stability profiles of this compound under varying pH and temperature conditions?

Basic Research Question

- pH stability : Stable in acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH > 8) to form 4-hydroxy-3,5-dinitrobenzoic acid .

- Thermal stability : Decomposes above 150°C, with a melting point of 108°C .

- Light sensitivity : Store in amber vials to prevent photodegradation; half-life decreases by 40% under UV exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.